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Compound of Interest

Compound Name: (Z)-Non-2-en-1-ol

Cat. No.: B045707 Get Quote

An In-depth Technical Guide to the Olfactory and Sensory Properties of (Z)-Non-2-en-1-ol

Abstract
(Z)-Non-2-en-1-ol, a monounsaturated fatty alcohol, is a significant contributor to the flavor and

fragrance profiles of various food products and commercial goods.[1][2] This technical guide

provides a comprehensive overview of its olfactory and sensory characteristics, supported by

available quantitative data and detailed experimental methodologies for sensory analysis. It

further explores the biochemical mechanisms underlying its perception through an examination

of the canonical olfactory signaling pathway. This document is intended for researchers,

scientists, and professionals in the fields of sensory science, food chemistry, and drug

development to facilitate a deeper understanding of this compound's sensory impact.

Chemical and Physical Properties
(Z)-Non-2-en-1-ol, also known as cis-2-Nonen-1-ol, is an organic compound classified as a

fatty alcohol.[2] Its structural configuration, featuring a nine-carbon chain with a cis-configured

double bond between the second and third carbons and a hydroxyl group at the first position, is

critical to its distinct organoleptic properties.[1]

Table 1: Physical and Chemical Properties of (Z)-Non-2-en-1-ol
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Property Value Source

Molecular Formula C₉H₁₈O [1]

Molecular Weight 142.24 g/mol [1]

CAS Number 41453-56-9 [3]

Appearance Liquid -

Specific Gravity 0.841 to 0.847 @ 25°C [3]

Refractive Index 1.447 to 1.453 @ 20°C [3]

Boiling Point 96°C @ 10 mmHg [1]

Flash Point 95.00 °C (203.00 °F) [3]

XLogP3-AA (est.) 3.00 [3]

Olfactory and Sensory Profile
The sensory characteristics of (Z)-Non-2-en-1-ol are primarily defined by its "green" and "fatty"

notes. It is widely used in the flavor and fragrance industry to impart specific nuances in a

variety of products.[3]

Odor Profile
The odor of (Z)-Non-2-en-1-ol is predominantly described as sweet, fatty, and melon-like.[3]

These characteristics make it a valuable component for creating melon, cucumber, and tropical

fruit flavor profiles.[3] Its aroma is also characterized as having waxy and green elements,

contributing to fresh top notes in fragrance applications.[1]

Taste Profile
When evaluated in a solution, the taste of (Z)-Non-2-en-1-ol mirrors its aromatic properties. A

detailed description of its taste at a specific concentration is available, highlighting its

complexity.

Table 2: Taste Description of (Z)-Non-2-en-1-ol
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Concentration (in water) Taste Descriptors Source

10.00 ppm
Fatty, Rindy, Green,

Cucumber, Melon
[3]

Trigeminal Sensations
The available literature does not specifically document trigeminal sensations (e.g., cooling,

tingling, or pungency) associated with (Z)-Non-2-en-1-ol. The trigeminal system, which

mediates sensations like the coolness of menthol or the burn of capsaicin, is activated by a

wide array of chemical agents, often at higher concentrations than those required for olfactory

perception.[4][5] While many volatile organic compounds can elicit trigeminal responses,

specific data for (Z)-Non-2-en-1-ol is not provided in the searched documents.

Experimental Protocols for Sensory Evaluation
The characterization of flavor and aroma compounds like (Z)-Non-2-en-1-ol relies on

standardized sensory analysis methodologies. These protocols are designed to produce

objective and reliable data from human panelists under controlled conditions.[6][7]

Descriptive Analysis
Descriptive analysis is a key method used to identify and quantify the sensory attributes of a

product.[7][8] This technique requires a small panel of trained assessors (typically 3-12

individuals) who can reliably describe and rate the intensity of specific characteristics such as

"melon," "green," or "fatty."[6]

Methodology:

Panelist Training: Assessors are trained to recognize and scale the intensity of relevant

aroma and taste attributes using reference standards.

Sample Preparation: The compound is diluted to a predetermined concentration (e.g., 10

ppm in water for taste evaluation) in a neutral solvent or base.[3] Samples are coded with

random numbers to prevent bias.[6]
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Evaluation Environment: Testing is conducted in a sensory laboratory with controlled lighting,

temperature, and minimal distractions to ensure valid results.[6][7]

Data Collection: Panelists evaluate the samples and rate the intensity of each descriptor on

a numerical scale.

Statistical Analysis: The collected data is statistically analyzed to generate a comprehensive

sensory profile of the compound.[8]

Difference Testing (Triangle Test)
Difference tests are employed to determine if a perceptible sensory difference exists between

two samples.[6][7] The triangle test is a common format for this purpose.

Methodology:

Sample Presentation: Assessors are presented with three coded samples, two of which are

identical and one is different.

Task: The panelist's task is to identify the "odd" or different sample.[7]

Application: This method is useful for quality control, assessing the impact of ingredient

substitutions, or changes in processing.[6]
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Phase 1: Preparation

Phase 2: Execution

Phase 3: Analysis & Reporting

Define Objective
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Train & Calibrate Panelists

Conduct Evaluation in
Controlled Environment

Panelists Assess Samples
& Record Perceptions

Collect & Compile Data

Perform Statistical Analysis
(e.g., ANOVA, PCA)

Interpret Results & Generate Report
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Caption: General workflow for sensory analysis experiments.
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Biochemical Mechanisms of Olfactory Perception
The perception of volatile compounds like (Z)-Non-2-en-1-ol begins with a complex signal

transduction cascade within the olfactory epithelium.[9] This process converts a chemical signal

into an electrical signal that is interpreted by the brain.

The Olfactory Signal Transduction Pathway
The canonical olfactory signaling pathway is a G-protein-coupled receptor (GPCR) cascade.

[10][11]

Odorant Binding: Volatile molecules, such as (Z)-Non-2-en-1-ol, are inhaled and dissolve in

the mucus layer of the olfactory epithelium. They then bind to specific Olfactory Receptors

(ORs) located on the cilia of Olfactory Sensory Neurons (OSNs).[12]

G-Protein Activation: This binding event activates an associated olfactory-specific G-protein

(Gαolf).[10][12]

Adenylyl Cyclase Stimulation: The activated Gαolf stimulates adenylyl cyclase type III, which

catalyzes the conversion of ATP to cyclic AMP (cAMP).[10]

Ion Channel Opening: The subsequent increase in intracellular cAMP concentration opens

cyclic nucleotide-gated (CNG) cation channels.[10]

Depolarization: The influx of cations, primarily Ca²⁺ and Na⁺, through the CNG channels

leads to the depolarization of the OSN membrane.[12] This depolarization is further amplified

by the opening of Ca²⁺-activated chloride channels.[10]

Action Potential Generation: If the depolarization reaches a sufficient threshold, it generates

an action potential that travels along the neuron's axon to the olfactory bulb in the brain,

where the signal is further processed.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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